Hexamethylene diisocyanate trimer
Overview
Description
Hexamethylene diisocyanate trimer is a cyclic trimer of hexamethylene diisocyanate, an organic compound with the formula (CH₂)₆(NCO)₃. It is a colorless liquid known for its use in the production of polyurethanes, coatings, and adhesives. The trimer form is particularly valued for its reduced volatility and toxicity compared to its monomeric counterpart .
Preparation Methods
Hexamethylene diisocyanate trimer is synthesized through the cyclotrimerization of hexamethylene diisocyanate monomer. This process typically involves the use of a catalyst such as tri-n-butylphosphine. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the trimer while minimizing the production of higher oligomers . Industrial production methods often involve the use of autoclaves and controlled environments to achieve high yields and purity .
Chemical Reactions Analysis
Hexamethylene diisocyanate trimer undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Acts as a crosslinker in the formation of polyurethanes
Common reagents used in these reactions include alcohols, water, and polyols. The major products formed are urethanes, amines, and polyurethanes .
Scientific Research Applications
Hexamethylene diisocyanate trimer has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of polyurethanes and other polymers.
Biology: Employed in the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Widely used in the production of coatings, adhesives, and elastomers .
Mechanism of Action
The mechanism of action of hexamethylene diisocyanate trimer involves its ability to react with nucleophiles such as alcohols and amines. This reactivity is due to the presence of isocyanate groups, which can form strong covalent bonds with nucleophilic groups. The molecular targets include hydroxyl and amino groups, leading to the formation of urethane and urea linkages .
Comparison with Similar Compounds
Hexamethylene diisocyanate trimer is often compared with other isocyanates such as:
- Isophorone diisocyanate
- Methylene diphenyl diisocyanate
- Toluene diisocyanate
Compared to these compounds, this compound offers enhanced stability, reduced volatility, and lower toxicity. Its unique cyclic structure provides increased thermal resistance and better performance in outdoor applications .
Biological Activity
Hexamethylene diisocyanate trimer (HDI trimer) is a compound derived from the polymerization of hexamethylene diisocyanate (HDI). It is primarily used in the production of polyurethane coatings, adhesives, and elastomers. Understanding its biological activity is critical due to its potential health effects, especially in occupational settings where exposure may occur.
Chemical Structure and Properties
HDI trimer consists of three isocyanate groups, which are reactive towards nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects, including sensitization and toxicity. The molecular structure allows for cross-linking with other polymers, enhancing the mechanical properties of materials but also posing risks for biological interactions.
Respiratory Effects
Exposure to HDI trimer can lead to significant respiratory issues. Studies have shown that inhalation of HDI can cause irritation of the upper respiratory tract, coughing, and asthma-like symptoms. In a toxicological assessment involving rats, acute inhalation exposure resulted in a dose-dependent increase in mortality, with symptoms including pulmonary edema and decreased lung function observed at higher concentrations .
Table 1: Acute Inhalation Toxicity Data for HDI Trimer
Concentration (mg/m³) | Mortality Rate (%) | Observed Symptoms |
---|---|---|
105 | 0 | No symptoms |
259 | 40 | Respiratory distress |
341 | 50 | Coughing, tightness in chest |
443 | 80 | Severe respiratory distress |
Skin Sensitization
HDI trimer has been identified as a skin sensitizer. A study comparing the effects of HDI monomer and its trimer on human skin cells demonstrated that both forms can induce cellular toxicity, but the mechanisms may differ due to their chemical structures. The HDI monomer showed higher toxicity compared to the trimer in cultured skin cells, indicating that polymerization may mitigate some adverse effects .
Table 2: Comparative Toxicity of HDI Monomer vs. HDI Trimer
Compound | LC50 (µM) | Cell Type | Observed Effects |
---|---|---|---|
HDI Monomer | 0.5 | Keratinocytes | High cytotoxicity |
HDI Trimer | 1.5 | Fibroblasts | Moderate cytotoxicity |
Occupational Exposure
A notable case involved an auto spray painter who experienced respiratory symptoms after prolonged exposure to paints containing HDI-based hardeners. Despite wearing protective equipment, he reported worsening symptoms over time, including chest tightness and wheezing. This case highlights the importance of monitoring exposure levels and implementing safety measures in occupational settings .
Long-term Health Effects
Longitudinal studies on workers exposed to HDI trimer have shown a correlation between exposure levels and decline in pulmonary function over time. Regular pulmonary function tests indicated significant impairments among workers with chronic exposure compared to unexposed controls .
Properties
IUPAC Name |
1,6-diisocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKNIZYMIXSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28574-90-5 | |
Record name | Hexamethylene diisocyanate trimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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